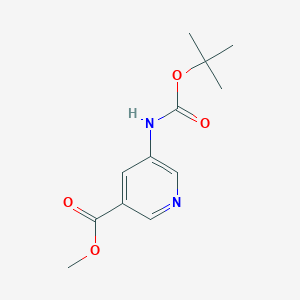

Methyl 5-(tert-butoxycarbonylamino)nicotinate

Vue d'ensemble

Description

Methyl 5-(tert-butoxycarbonylamino)nicotinate: is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate typically involves the following steps:

Protection of the Amino Group: The amino group of 5-aminonicotinic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(tert-butoxycarbonylamino)nicotinate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution Reactions:

Common Reagents and Conditions

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 5-(tert-butoxycarbonylamino)nicotinic acid.

Deprotection: Methyl 5-aminonicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate typically involves:

- Protection of the Amino Group : The amino group of 5-aminonicotinic acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Esterification : The carboxyl group of the protected amino acid is then esterified with methanol under reflux conditions.

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to compounds with enhanced therapeutic profiles.

Organic Synthesis

This compound serves as a valuable building block in organic chemistry, facilitating the creation of more complex molecules. It is instrumental in synthesizing nicotinic acid derivatives that may exhibit various biological activities.

Medicinal Chemistry

The compound is employed in the design and synthesis of nicotinic acid derivatives with potential therapeutic properties. Its ability to interact selectively with nicotinic receptors makes it a candidate for drug development targeting various diseases.

Biological Studies

Research indicates that this compound may have biological activities, particularly concerning nicotinic acid receptors. Studies suggest its potential role in modulating cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

- A study demonstrated that related compounds could significantly inhibit cancer cell proliferation, with IC values ranging from 10 μM to 20 μM across various cancer cell lines.

- Another investigation highlighted the ability of similar compounds to induce apoptosis in human breast cancer cells through caspase pathway activation.

Antimicrobial Activity

- In vitro assays showed that derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.

Mécanisme D'action

The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The Boc-protected amino group allows for selective reactions at other sites of the molecule, facilitating the study of receptor-ligand interactions and the development of receptor-specific drugs.

Comparaison Avec Des Composés Similaires

Methyl 5-(tert-butoxycarbonylamino)nicotinate can be compared with other similar compounds, such as:

Methyl 5-aminonicotinate: Lacks the Boc protection, making it more reactive but less stable.

Ethyl 5-(tert-butoxycarbonylamino)nicotinate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.

Methyl 3-(tert-butoxycarbonylamino)nicotinate: The Boc-protected amino group is at a different position on the nicotinate ring, leading to different reactivity and applications.

This compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Activité Biologique

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

The compound features a methyl ester of nicotinic acid with a tert-butoxycarbonyl (Boc) protecting group on the amino group, enhancing its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Boc-protected amine : The amino group of nicotinic acid is protected using tert-butoxycarbonyl chloride.

- Esterification : The Boc-protected amine is then reacted with methyl nicotinate to form the desired compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have investigated the anticancer effects of related compounds. For example, a study demonstrated that certain nicotinic acid derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests that this compound may also possess similar anticancer properties.

The proposed mechanism of action for nicotinic acid derivatives involves modulation of cellular signaling pathways. These compounds may interact with various receptors, influencing processes such as cell proliferation and apoptosis. Specifically, they may act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous cellular functions .

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation :

- A study reported that a related compound exhibited significant inhibition of cell proliferation in various cancer cell lines. The IC50 values ranged from 10 μM to 20 μM, indicating moderate potency against cancer cells .

- Another study highlighted the ability of a similar compound to induce apoptosis in human breast cancer cells through activation of caspase pathways .

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQMWYMMDOSOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596733 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-38-0 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.